ethyl 4-[5-[(E)-(carbamoylhydrazinylidene)methyl]thiophen-2-yl]butanoate
Overview
Description
Ethyl 4-[5-[(E)-(carbamoylhydrazinylidene)methyl]thiophen-2-yl]butanoate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a thiophene ring, which is a sulfur-containing heterocycle, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of ethyl 4-[5-[(E)-(carbamoylhydrazinylidene)methyl]thiophen-2-yl]butanoate typically involves multiple steps. One common method includes the condensation of a thiophene derivative with an appropriate ester precursor under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Ethyl 4-[5-[(E)-(carbamoylhydrazinylidene)methyl]thiophen-2-yl]butanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring, using reagents like sodium hydride.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Industry: Used in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 4-[5-[(E)-(carbamoylhydrazinylidene)methyl]thiophen-2-yl]butanoate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, leading to biological effects such as antimicrobial activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives like suprofen and articaine. These compounds share the thiophene ring structure but differ in their functional groups and overall molecular architecture. Ethyl 4-[5-[(E)-(carbamoylhydrazinylidene)methyl]thiophen-2-yl]butanoate is unique due to its ester linkage and specific substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 4-[5-[(E)-(carbamoylhydrazinylidene)methyl]thiophen-2-yl]butanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-2-18-11(16)5-3-4-9-6-7-10(19-9)8-14-15-12(13)17/h6-8H,2-5H2,1H3,(H3,13,15,17)/b14-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMLXFPOBULETI-RIYZIHGNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=CC=C(S1)C=NNC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCCC1=CC=C(S1)/C=N/NC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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